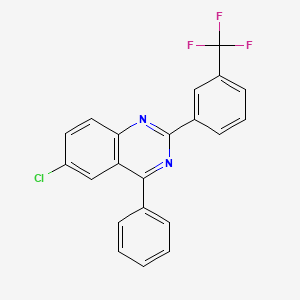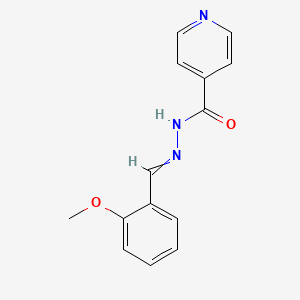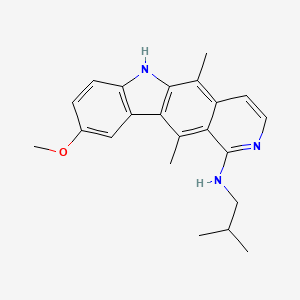
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- is a complex organic compound with the molecular formula C21H23N3O.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
科学研究应用
6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antiviral, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- involves its interaction with specific molecular targets such as DNA, enzymes, and receptors. It can intercalate into DNA, inhibiting replication and transcription processes. Additionally, it can bind to enzyme active sites, altering their activity and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine
- 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine
- 1-(amino-3-propylamino)-5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazole
Uniqueness
What sets 6H-Pyrido(4,3-b)carbazol-1-aminie, 9-methoxy-5,11-dimethyl-N-(2-methylpropyl)- apart from similar compounds is its unique substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to molecular targets and improve its stability and solubility in various solvents .
属性
CAS 编号 |
115464-66-9 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC 名称 |
9-methoxy-5,11-dimethyl-N-(2-methylpropyl)-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C22H25N3O/c1-12(2)11-24-22-20-14(4)19-17-10-15(26-5)6-7-18(17)25-21(19)13(3)16(20)8-9-23-22/h6-10,12,25H,11H2,1-5H3,(H,23,24) |
InChI 键 |
VOVCDYFLFBEULD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)

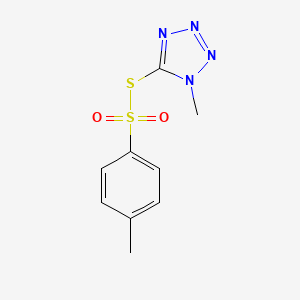
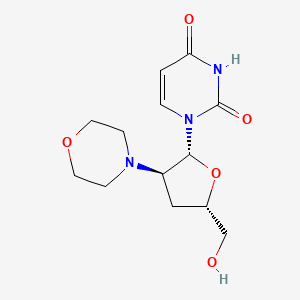
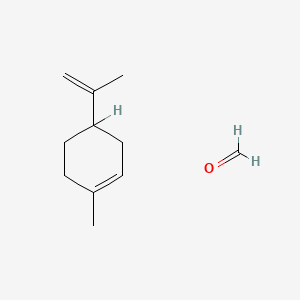

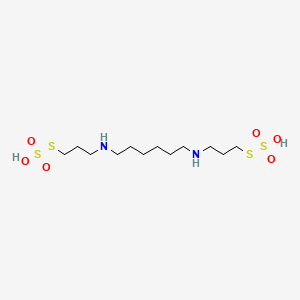
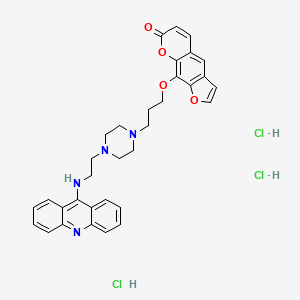
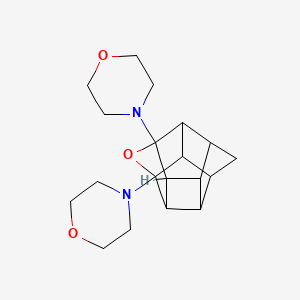
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)
